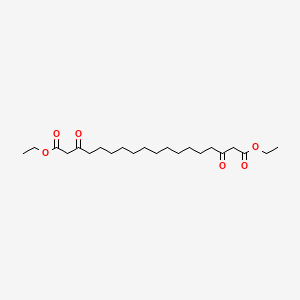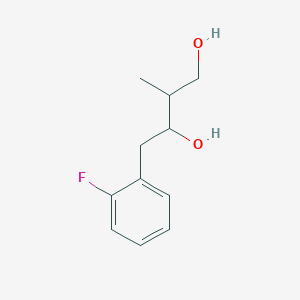
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a butanediol backbone with a fluorophenyl and a methyl group attached, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-fluorobenzaldehyde with methylmagnesium bromide to form 2-fluoro-1-phenylethanol. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield 4-(2-fluorophenyl)-2-methyl-1,3-butanediol. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2-fluorophenyl)-2-methylbutanone.
Reduction: Formation of 4-(2-fluorophenyl)-2-methyl-1,3-butanediol.
Substitution: Formation of various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to changes in gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Butanediol, 4-(4-fluorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-chlorophenyl)-2-methyl-
- 1,3-Butanediol, 4-(2-bromophenyl)-2-methyl-
Uniqueness
1,3-Butanediol, 4-(2-fluorophenyl)-2-methyl- stands out due to the presence of the fluorine atom, which imparts unique electronic properties and reactivity. This makes it a valuable compound for various applications where specific interactions with molecular targets are required.
Propriétés
Numéro CAS |
549503-51-7 |
|---|---|
Formule moléculaire |
C11H15FO2 |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
4-(2-fluorophenyl)-2-methylbutane-1,3-diol |
InChI |
InChI=1S/C11H15FO2/c1-8(7-13)11(14)6-9-4-2-3-5-10(9)12/h2-5,8,11,13-14H,6-7H2,1H3 |
Clé InChI |
FOPLVHGGLWHUHY-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)C(CC1=CC=CC=C1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



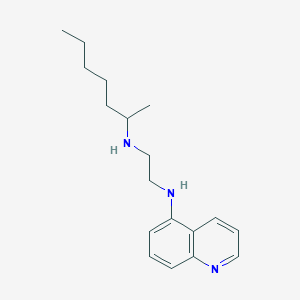
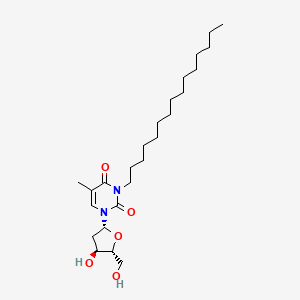
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
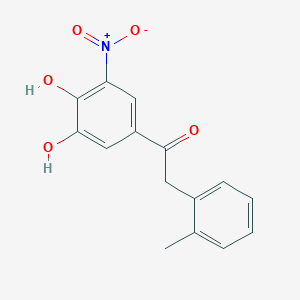
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
acetate](/img/structure/B14234176.png)
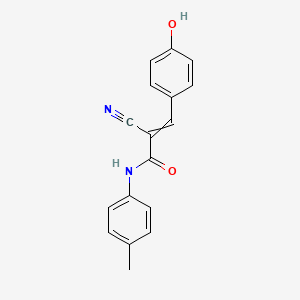
![2,6-Bis[(2-ethylhexyl)oxy]anthracene](/img/structure/B14234209.png)
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)

